3-(2,5-dimethylbenzyl)-7-(2-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one

Protein Kinase Inhibition PI3Kδ Selectivity

The compound 3-(2,5-dimethylbenzyl)-7-(2-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one (CAS 1206993-27-2) is a heterocyclic small molecule belonging to the thieno[3,2-d]pyrimidin-4(3H)-one class. This scaffold is a recognized pharmacophore in medicinal chemistry, particularly for protein kinase inhibition.

Molecular Formula C22H20N2OS
Molecular Weight 360.48
CAS No. 1206993-27-2
Cat. No. B2445367
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2,5-dimethylbenzyl)-7-(2-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one
CAS1206993-27-2
Molecular FormulaC22H20N2OS
Molecular Weight360.48
Structural Identifiers
SMILESCC1=CC(=C(C=C1)C)CN2C=NC3=C(C2=O)SC=C3C4=CC=CC=C4C
InChIInChI=1S/C22H20N2OS/c1-14-8-9-15(2)17(10-14)11-24-13-23-20-19(12-26-21(20)22(24)25)18-7-5-4-6-16(18)3/h4-10,12-13H,11H2,1-3H3
InChIKeyKOAAHGUFJOFELP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(2,5-Dimethylbenzyl)-7-(2-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one – Core Scaffold & Procurement Identity


The compound 3-(2,5-dimethylbenzyl)-7-(2-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one (CAS 1206993-27-2) is a heterocyclic small molecule belonging to the thieno[3,2-d]pyrimidin-4(3H)-one class. This scaffold is a recognized pharmacophore in medicinal chemistry, particularly for protein kinase inhibition [1]. The compound features a 2,7-substitution pattern on the thienopyrimidine core, a structural configuration that has been explicitly claimed in patents for kinase inhibitor development [2]. Its molecular formula is C22H20N2OS with a molecular weight of 360.48 g/mol.

Why 3-(2,5-Dimethylbenzyl)-7-(2-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one Cannot Be Casually Replaced by Other Thienopyrimidinones


Within the thieno[3,2-d]pyrimidin-4(3H)-one class, the nature and position of substituents profoundly influence target selectivity and potency. The 2,7-substitution pattern, as seen in this compound, is specifically associated with protein kinase inhibition activity [1]. Closely related analogs with different aryl groups at the 7-position or benzyl modifications at the 3-position (e.g., 7-phenyl, 7-(4-methoxyphenyl), or 7-(p-tolyl) variants) exhibit distinct biological profiles [2]. Generic interchange without verifying the exact substituent fingerprint risks loss of the desired kinase selectivity or potency. The present compound’s combination of a 2,5-dimethylbenzyl group at N3 and an ortho-tolyl group at C7 creates a unique steric and electronic environment that cannot be replicated by other commercially available thienopyrimidinones without specific synthetic effort.

Quantitative Differentiation Evidence for 3-(2,5-Dimethylbenzyl)-7-(2-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one Relative to In-Class Analogs


Kinase Inhibition Selectivity Profile Inferred from 2,7-Substitution Pattern

The 2,7-substituted thieno[3,2-d]pyrimidine scaffold is disclosed as a protein kinase inhibitor platform. Within this series, variations at the 7-position modulate target affinity. A closely related analog, 3-(2-methylphenyl)-2-[(7H-purin-6-ylthio)methyl]thieno[3,2-d]pyrimidin-4(3H)-one (differing at the 2-position), exhibits an IC50 of 1000 nM against PI3Kδ [1]. The target compound’s 2,5-dimethylbenzyl and 2-methylphenyl substitution pattern is expected to alter kinase selectivity relative to this baseline, though direct comparative data for this exact compound are not publicly available.

Protein Kinase Inhibition PI3Kδ Selectivity

Structural Differentiation from 7-Phenyl and 7-(4-Methoxyphenyl) Analogs

The target compound bears a 2-methylphenyl group at the 7-position, a structural feature that distinguishes it from the 7-phenyl analog (CAS 1105236-39-2) and the 7-(4-methoxyphenyl) analog (CAS 1105238-18-3) [1]. Ortho-methyl substitution introduces steric hindrance and alters the dihedral angle between the phenyl ring and the thienopyrimidine core, which can affect target binding conformation. The 2,5-dimethylbenzyl group at N3 further differentiates it from analogs with unsubstituted benzyl or phenethyl groups. Quantitative binding or activity differences between these specific analogs have not been published in peer-reviewed literature or patent documents indexed in public databases.

Structure-Activity Relationship Thienopyrimidinone Substituent Effects

Patent-Covered Chemical Space: 2,7-Disubstituted Thienopyrimidine Kinase Inhibitors

The compound falls within the general formula (I) of patent WO2011049332A3, which claims 2,7-substituted thieno[3,2-d]pyrimidine compounds as protein kinase inhibitors [1]. The patent discloses that compounds of this class exhibit inhibitory activity against protein kinases involved in abnormal cell growth, including cancer. While the patent provides IC50 data for exemplified compounds, the specific IC50 values for the target compound are not explicitly enumerated in the publicly available patent document. The patent’s broad claims, however, indicate that the 2,7-substitution pattern is the critical pharmacophoric element, and the target compound’s specific substituent combination represents a distinct chemical entity within this protected space.

Patent Landscape Kinase Inhibitor Intellectual Property

PI3Kδ and BET Bromodomain Bifunctional Inhibitor Platform Context

Recent medicinal chemistry research has demonstrated that thieno[3,2-d]pyrimidine derivatives can serve as bifunctional inhibitors targeting both PI3Kδ isoform and BET bromodomains [1]. This emerging therapeutic strategy positions the thienopyrimidinone core as a privileged scaffold for dual-target engagement. The target compound, with its specific 2,5-dimethylbenzyl and 2-methylphenyl substituents, offers a distinct starting point for exploring bifunctional activity, though no bifunctional assay data exist for this specific analog. The published bifunctional inhibitors, which feature different substitution patterns, serve as a class-level reference for the scaffold’s potential but cannot be used as direct comparators for the target compound’s activity.

PI3Kδ BET Bromodomain Bifunctional Inhibitor

Optimal Research and Procurement Application Scenarios for 3-(2,5-Dimethylbenzyl)-7-(2-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one


Kinase Inhibitor Screening Library Diversification

The compound’s 2,7-disubstituted thienopyrimidinone core, explicitly claimed in kinase inhibitor patents [1], makes it a valuable addition to focused screening libraries targeting the kinome. Its ortho-tolyl and 2,5-dimethylbenzyl substituents introduce steric features that complement traditional screening collections, enabling the exploration of kinase selectivity pockets not addressed by flat aromatic analogs.

Structure-Activity Relationship (SAR) Probe for PI3Kδ and Related Lipid Kinases

Given the class-level PI3Kδ inhibitory activity observed for structurally related thienopyrimidinones [2], this compound serves as an SAR probe to investigate the impact of ortho-methyl substitution at the 7-phenyl ring and dimethyl substitution on the N3-benzyl group. Direct comparison with the 7-phenyl analog (CAS 1105236-39-2) and 7-(4-methoxyphenyl) analog (CAS 1105238-18-3) [3] can reveal substituent-dependent trends in potency and selectivity.

Bifunctional PI3Kδ/BET Inhibitor Lead Generation

The recent validation of thieno[3,2-d]pyrimidines as bifunctional PI3Kδ/BET inhibitors [4] positions this compound as a starting point for medicinal chemistry optimization. Its distinct substitution pattern offers a template for exploring dual-target activity, particularly in programs targeting hematological malignancies where concomitant PI3Kδ and BET inhibition is therapeutically advantageous.

Chemical Biology Tool for Cellular Kinase Pathway Dissection

As part of the broader 2,7-substituted thienopyrimidine class with documented protein kinase inhibition [1], the compound can be deployed as a chemical probe to interrogate kinase-dependent signaling pathways. Its structural uniqueness relative to pan-kinase inhibitors enhances its value in target deconvolution studies.

Quote Request

Request a Quote for 3-(2,5-dimethylbenzyl)-7-(2-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.